2'-O-[(2-Nitrophenyl)methyl]uridine
Description
Historical and Contemporary Protecting Group Strategies for Ribonucleosides
The chemical synthesis of ribonucleic acid (RNA) presents a greater challenge than that of deoxyribonucleic acid (DNA) due to the presence of the 2'-hydroxyl group in the ribose sugar. This additional reactive site necessitates a more complex protecting group strategy to prevent isomerization and degradation of the RNA chain during synthesis. atdbio.com
Historically, a variety of protecting groups have been developed for the 2'-hydroxyl position. Early strategies often involved groups that were difficult to remove or required harsh conditions that could damage the delicate RNA molecule. Over time, significant advancements have led to the development of more robust and versatile protecting groups.
Contemporary strategies for ribonucleoside protection often employ silyl-based groups, such as the tert-butyldimethylsilyl (TBDMS) group. atdbio.comalfachemic.com The TBDMS group offers good stability during synthesis and can be removed with fluoride (B91410) ions. libretexts.org Another widely used strategy involves the 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group, which provides high coupling yields and is stable under basic and weakly acidic conditions. atdbio.com The 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester group is another notable example, offering the advantage of allowing the purification of the RNA with the protecting group still attached. atdbio.com
These strategies often involve a combination of protecting groups for the 5'-hydroxyl, the 2'-hydroxyl, and the nucleobase functional groups, each designed to be removed under different conditions, a concept known as orthogonal protection. umich.edu
Principles of Orthogonal Protecting Group Chemistry
Orthogonal protection is a fundamental concept in modern synthetic chemistry, particularly in the synthesis of complex biomolecules like oligonucleotides. wikipedia.orgjocpr.com It refers to the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed by a specific set of chemical conditions without affecting the others. jocpr.comnih.gov This allows for the selective deprotection of specific functional groups at different stages of the synthesis, providing precise control over the construction of the molecule. jocpr.com
For instance, in oligonucleotide synthesis, one might use an acid-labile group for the 5'-hydroxyl, a base-labile group for the exocyclic amino groups of the nucleobases, and a fluoride-labile or photolabile group for the 2'-hydroxyl of ribonucleosides. umich.edu This orthogonal approach enables the stepwise elongation of the oligonucleotide chain and the final deprotection of all groups to yield the desired product. wikipedia.org The ability to perform sequential transformations without unintended deprotection is crucial for the efficient and high-yield synthesis of long and complex nucleic acid sequences. nih.gov
Photolabile Protecting Groups as an Orthogonal Strategy in Nucleic Acid Synthesis
Photolabile protecting groups (PPGs), also known as photocleavable or photoremovable groups, represent a powerful orthogonal strategy in nucleic acid synthesis. wikipedia.org These groups are stable to the chemical reagents typically used in synthesis but can be selectively removed by irradiation with light of a specific wavelength. wikipedia.orgacs.org This use of light as a "traceless reagent" provides exceptional spatial and temporal control over the deprotection process. wikipedia.org
The ortho-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups in chemistry and biology. acs.org The compound at the center of this article, 2'-O-[(2-Nitrophenyl)methyl]uridine , incorporates the o-nitrobenzyl moiety as a protecting group for the 2'-hydroxyl group of uridine (B1682114). rsc.orgrsc.org The photolytic cleavage of the o-nitrobenzyl group typically proceeds through an intramolecular rearrangement to an aci-nitro intermediate, which then decomposes to release the deprotected hydroxyl group and a 2-nitrosobenzaldehyde byproduct. acs.orgnih.gov
Advantages of Photolabile Protection in Nucleic Acid Synthesis
The use of photolabile protecting groups offers several distinct advantages in the synthesis and manipulation of nucleic acids:
Spatial and Temporal Control: Light can be directed to specific locations at precise times, allowing for the site-specific deprotection of oligonucleotides. This is particularly valuable in the fabrication of high-density DNA and RNA microarrays, where different sequences are synthesized at defined positions on a solid support. biosyn.comresearchgate.net
Mild Deprotection Conditions: Cleavage is induced by light, avoiding the need for harsh chemical reagents that could potentially damage the synthesized oligonucleotide. acs.org This is especially beneficial for the synthesis of sensitive or modified nucleic acids.
Orthogonality: Photolabile groups are orthogonal to most other protecting groups used in nucleic acid synthesis, such as acid- and base-labile groups. wikipedia.orgbiosyn.com This allows for their seamless integration into complex, multi-step synthetic strategies.
Caged Compounds: The introduction of a photolabile group can render a biomolecule biologically inactive. This "caged" molecule can then be introduced into a biological system, and its activity can be triggered at a specific time and location by a pulse of light. biosyn.comnih.gov This technique has been widely used to study dynamic cellular processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61081-73-0 |
|---|---|
Molecular Formula |
C16H17N3O8 |
Molecular Weight |
379.32 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2-nitrophenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-7-11-13(22)14(15(27-11)18-6-5-12(21)17-16(18)23)26-8-9-3-1-2-4-10(9)19(24)25/h1-6,11,13-15,20,22H,7-8H2,(H,17,21,23)/t11-,13-,14-,15-/m1/s1 |
InChI Key |
KXMBXQOWPZOFQL-NMFUWQPSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Integration into Oligonucleotide Synthesis
Solid-Phase Oligoribonucleotide Synthesis Methodologies
Solid-phase synthesis provides an efficient and automated platform for the chemical construction of oligoribonucleotides. The process involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble support. The choice of protecting groups, particularly for the 2'-hydroxyl function of ribose, is crucial for the success of RNA synthesis. The 2'-O-[(2-Nitrophenyl)methyl] group, often referred to as the o-nitrobenzyl (oNB) group, is a photolabile protecting group, meaning it can be removed by UV light irradiation. uni-konstanz.denih.gov This property allows for its orthogonal removal without affecting other protecting groups that are sensitive to acid or base.
Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of oligonucleotides, prized for its high efficiency and adaptability. twistbioscience.com The methodology involves a four-step reaction cycle that is repeated for each nucleotide addition:
De-blocking: The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by removing an acid-labile dimethoxytrityl (DMT) group. twistbioscience.com
Coupling: The activated phosphoramidite monomer, such as 5'-O-DMT-2'-O-[(2-nitrophenyl)methyl]uridine-3'-O-(N,N-diisopropylamino)phosphoramidite, is coupled to the free 5'-hydroxyl of the growing chain in the presence of an activator like tetrazole. nih.gov
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion-mutant sequences. nih.gov
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. twistbioscience.com
Ribonucleoside phosphoramidites bearing 2'-O-protectors, including photolabile groups like 2-nitrobenzyloxymethyl (NBOM), are essential for RNA synthesis to prevent chain branching and degradation. nih.gov The use of such photolabile groups provides a distinct advantage, as their removal is achieved under non-chemical, orthogonal conditions. uni-konstanz.decapes.gov.br
An alternative to phosphoramidite chemistry is the H-phosphonate method. frontiersin.org This approach involves the coupling of a nucleoside 3'-H-phosphonate monomer to the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is typically activated by an acyl chloride, such as pivaloyl chloride. frontiersin.org A key distinction of this method is that a single oxidation step is performed at the very end of the synthesis to convert all the H-phosphonate diester linkages into natural phosphodiester bonds. researchgate.net
Nucleosides protected at the 2'-position with photolabile groups, including 2'-O-[(2-Nitrophenyl)methyl]uridine, can be converted into their corresponding 3'-H-phosphonate monomers. nih.gov These monomers are then used in the stepwise assembly of the oligoribonucleotide on a solid support. The photolabile nature of the 2'-O-protecting group remains a key feature, allowing for specific deprotection via photolysis after the chain assembly and oxidation are complete.
Efficiency of this compound Incorporation and Coupling Rates in Oligoribonucleotide Assembly
While specific coupling efficiency data for this compound is not always detailed in isolation, the performance of other similarly modified ribonucleoside phosphoramidites provides a strong indication of its expected behavior. Research on various 2'-modified uridine (B1682114) phosphoramidites demonstrates consistently high incorporation rates under standard automated synthesis protocols. For instance, the incorporation of 2'-modified phosphoramidites has been shown to proceed with very high yields, ensuring the integrity of the synthesized oligonucleotide. nih.govnih.gov
Table 1: Reported Coupling Efficiencies for Various 2'-Modified Uridine Phosphoramidites
| 2'-Modified Uridine Derivative | Synthesis Chemistry | Reported Coupling Yield | Source |
|---|---|---|---|
| 2′-Se-methyl-2′-deoxyuridine | Phosphoramidite | > 99% | nih.gov |
| 2′-O-TBDMS-uridine | Phosphoramidite | > 98% | nih.gov |
Based on these findings, it is anticipated that a well-prepared this compound phosphoramidite would exhibit similarly high coupling efficiencies, making it a reliable building block for the synthesis of photolabile RNA strands.
Strategies for Mitigating Side Reactions During Oligonucleotide Chain Assembly
The chemical complexity of RNA synthesis necessitates a carefully orchestrated protection strategy to prevent side reactions. The primary challenge is to ensure that the protecting groups on the nucleobase and the 2'-hydroxyl group remain intact throughout the synthesis cycles and are removed only at the appropriate stage without damaging the synthesized RNA chain.
During RNA synthesis, the exocyclic amino groups of adenosine, cytosine, and guanosine (B1672433) are protected to prevent side reactions during phosphoramidite coupling. These protecting groups must be stable during the acidic de-blocking of the 5'-O-DMT group in each cycle but removable at the end of the synthesis. The key advantage of the 2'-O-[(2-Nitrophenyl)methyl] group is its orthogonality to these standard nucleobase protectors.
Commonly used base-protecting groups are acyl groups, which are removed under basic conditions (e.g., with aqueous ammonia (B1221849) or methylamine) during the final cleavage and deprotection step. nih.gov The 2'-O-[(2-Nitrophenyl)methyl] group is stable to these basic conditions and is selectively removed by irradiation with UV light (typically around 350-365 nm), a process known as photolysis. uni-konstanz.denih.gov This orthogonality ensures that the 2'-hydroxyl groups remain protected while the base-protecting groups are removed, and vice versa, thereby minimizing the risk of undesired modifications or chain cleavage.
Table 2: Compatibility of Protecting Groups in RNA Synthesis
| Functionality | Protecting Group | Common Examples | Removal Condition | Orthogonal to 2'-O-[(2-Nitrophenyl)methyl] |
|---|---|---|---|---|
| 5'-Hydroxyl | Acid-Labile | Dimethoxytrityl (DMT) | Mild Acid (e.g., Trichloroacetic Acid) | Yes |
| Nucleobase (Exocyclic Amine) | Base-Labile | Benzoyl (Bz) for A, C | Base (e.g., NH₄OH, CH₃NH₂) | Yes |
| Acetyl (Ac) for C | ||||
| iso-Butyryl (iBu) or Phenoxyacetyl (Pac) for G | ||||
| 2'-Hydroxyl | Photolabile | (2-Nitrophenyl)methyl | UV Light (Photolysis) | N/A |
This compatibility is a cornerstone of modern RNA synthesis, allowing for the creation of complex, modified oligonucleotides with high purity and yield.
Photochemical Deprotection and Mechanism
Detailed Mechanism of Photolysis of 2-Nitrophenylmethyl Ethers
The photolysis of 2-nitrophenylmethyl ethers, the core reaction in the uncaging of 2'-O-[(2-Nitrophenyl)methyl]uridine, proceeds through a well-studied intramolecular redox reaction. Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This initial step is the gateway to a cascade of intermediates that ultimately leads to the release of the protected molecule.
The photolytic pathway of 2-nitrophenylmethyl ethers involves several key transient species that have been identified and characterized through various spectroscopic techniques. The generally accepted mechanism involves the initial photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position to form an aci-nitro tautomer. acs.org This unstable intermediate undergoes further rearrangement to form a cyclic intermediate, which then breaks down to release the protected alcohol and 2-nitrosobenzaldehyde as the primary photoproduct. In some cases, hemiacetal intermediates have also been proposed and observed, contributing to the complexity of the reaction pathway. The direct spectroscopic observation of these intermediates, such as the aci-nitro species, has been achieved using techniques like femtosecond transient absorption and stimulated Raman spectroscopy. nih.gov
The efficiency of the photolytic cleavage of 2-nitrophenylmethyl ethers can be significantly influenced by the presence of substituents on the aromatic ring. These substituents can alter the electronic properties of the chromophore, thereby affecting the quantum yield of the photolysis reaction. For instance, electron-donating groups can increase the rate of photolysis, while electron-withdrawing groups can have the opposite effect. The position of the substituent also plays a crucial role. This tunability allows for the fine-tuning of the photolabile properties of the protecting group to suit specific experimental requirements.
| Substituent | Effect on Photolysis Efficiency |
| Electron-donating groups (e.g., methoxy) | Generally increase efficiency |
| Electron-withdrawing groups (e.g., nitro) | Generally decrease efficiency |
| Steric hindrance near the nitro group | Can decrease efficiency |
Controlled Spatiotemporal Release of Functional RNA Sequences via Photodeprotection
A key advantage of using this compound is the ability to achieve precise control over the release of functional RNA in both space and time. nih.govresearchgate.net By directing a focused beam of light to a specific location within a biological sample, researchers can uncage the RNA at that precise spot, allowing for highly localized activation of RNA function. acs.orgnih.gov This level of control is invaluable for studying dynamic cellular processes where the timing and location of RNA activity are critical. nih.govresearchgate.net
The photodeprotection of the 2-nitrophenylmethyl group is typically initiated by UV light, with wavelengths in the range of 300-400 nm being commonly used. nih.gov The specific wavelength used for irradiation is important, as it needs to be efficiently absorbed by the 2-nitrobenzyl chromophore without causing significant damage to the biological sample. Optimizing the irradiation wavelength is a critical step in any experiment involving photodeprotection to maximize the uncaging efficiency while minimizing off-target effects. The absorption spectrum of the caged compound dictates the optimal wavelength for cleavage. nih.gov
| Wavelength Range (nm) | Application |
| ~365 | Standard for many 2-nitrobenzyl cages |
| >400 | Desirable for reduced phototoxicity |
Orthogonality of Photodeprotection with Alternative Cleavage Methodologies
In the context of complex chemical synthesis, particularly in the assembly of large biomolecules, the concept of "orthogonality" is paramount. An orthogonal set of protecting groups allows for the selective removal of one type of protecting group without affecting others. thieme-connect.de Photodeprotection using the 2-nitrophenylmethyl group offers excellent orthogonality with many other common protecting group strategies used in nucleic acid chemistry. harvard.eduacs.org For instance, it is compatible with acid-labile and base-labile protecting groups, as well as those cleaved by fluoride (B91410) ions or enzymatic methods. thieme-connect.de This orthogonality allows for the strategic and sequential deprotection of different parts of a molecule, enabling intricate synthetic schemes. The ability to trigger cleavage with a specific wavelength of light provides a distinct and non-invasive method that does not interfere with chemically-driven deprotection steps. harvard.edunih.gov This has been demonstrated in various applications, including the synthesis of complex DNA and RNA architectures and the controlled activation of antisense oligonucleotides. nih.govnih.gov
Advanced Methodological Considerations and Research Applications
Applications in RNA Chemical Synthesis and Modification
The 2'-O-[(2-nitrophenyl)methyl] (NPE) protecting group is a cornerstone of modern RNA chemical synthesis, primarily due to its facile removal under neutral conditions by photolysis. This characteristic offers a significant advantage over other protecting groups that require harsh acidic or basic treatments, which can be detrimental to the integrity of the RNA molecule.
Synthesis of Modified Oligoribonucleotides for Structural and Functional Studies
The synthesis of oligoribonucleotides containing 2'-O-[(2-Nitrophenyl)methyl]uridine allows for the site-specific incorporation of modifications that are crucial for elucidating the complex relationship between RNA structure and function. By strategically placing this modified uridine (B1682114) into a growing RNA chain during solid-phase synthesis, researchers can create oligonucleotides with precisely located functionalities. dundee.ac.uknih.govnih.gov
The use of 2'-O-protected phosphoramidites, including those with the NPE group, is a standard in automated RNA synthesis. nih.govharvard.edu These building blocks are compatible with the widely used phosphoramidite (B1245037) chemistry, enabling their seamless integration into established synthesis protocols. nih.gov The synthesis process involves the sequential coupling of these protected monomers to a solid support. harvard.edu High coupling efficiencies are achievable, often with the use of activators like 5-(4-nitrophenyl)-1H-tetrazole. dundee.ac.uk
Once the desired sequence is assembled, the photolabile NPE group can be selectively removed by UV irradiation at a specific wavelength (typically around 350-365 nm). This "uncaging" process regenerates the free 2'-hydroxyl group at the desired position. This free hydroxyl can then be further modified post-synthetically, allowing for the introduction of a wide array of chemical moieties, such as fluorescent labels, cross-linking agents, or other structural probes. nih.gov This approach is instrumental in studies aimed at understanding RNA folding, RNA-protein interactions, and the catalytic mechanisms of ribozymes. nih.gov
Site-Specific Caging and Uncaging of RNA for Biological Probing
The photolabile nature of the 2'-O-[(2-nitrophenyl)methyl] group makes it an ideal "caging" group for RNA. A caged RNA is a biologically inactive version of an RNA molecule that can be activated at a specific time and location with a pulse of light. This temporal and spatial control is a significant advantage for studying dynamic cellular processes involving RNA.
By incorporating this compound at a functionally important position within an RNA sequence, its biological activity can be effectively blocked. The bulky nitrophenyl group can sterically hinder the formation of essential secondary or tertiary structures, or prevent interactions with other molecules such as proteins or other nucleic acids. nih.gov Subsequent exposure to UV light removes the protecting group, restoring the native structure and function of the RNA molecule. This "uncaging" allows researchers to investigate the immediate effects of the appearance of a functional RNA molecule in a biological system, such as a cell or a developing embryo. This technique has been instrumental in probing the roles of specific RNAs in processes like gene regulation and catalysis with high precision. umich.edunih.gov
Facilitating the Generation of Complex RNA Architectures
The synthesis of large and complex RNA molecules, such as ribozymes and viral RNA genomes, presents a significant challenge. The orthogonal deprotection strategy offered by the 2'-O-[(2-nitrophenyl)methyl] group, in combination with other protecting groups, is a key enabling technology for constructing these intricate RNA architectures. umich.edu
By using a combination of protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, and photolabile groups), specific regions of a synthetic RNA molecule can be deprotected while others remain protected. This allows for a modular approach to RNA synthesis, where different domains of a large RNA can be synthesized and modified independently before being ligated together. This stepwise and controlled deprotection is crucial for assembling complex, multi-domain RNA structures that would be difficult or impossible to produce using a single, global deprotection step. nih.gov
Integration with Microarray and High-Throughput Synthesis Technologies
The demand for large numbers of different RNA sequences for applications such as gene silencing, aptamer selection, and functional genomics has driven the development of high-throughput synthesis methods. The chemistry of this compound is well-suited for integration with microarray and other high-throughput platforms. capes.gov.br
Photolithography, a technique borrowed from the semiconductor industry, can be used in conjunction with photolabile protecting groups like NPE to synthesize RNA microarrays. In this method, a solid surface is functionalized with linkers bearing photolabile protecting groups. Light is then directed through a photomask to deprotect specific spots on the surface, allowing for the coupling of the first nucleotide, such as a this compound phosphoramidite. By repeating this process with different masks and different phosphoramidites, a high-density array of unique RNA sequences can be synthesized in parallel. The rapid and clean nature of the photodeprotection step is critical for the efficiency and fidelity of this process. nih.gov
Role in Combinatorial Approaches within Nucleoside and Nucleic Acid Research
Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. In the context of nucleic acid research, combinatorial libraries of modified oligonucleotides are synthesized to screen for molecules with enhanced therapeutic potential, catalytic activity, or binding affinity.
The use of this compound and other modified nucleosides in a split-and-pool synthesis strategy allows for the generation of vast libraries of RNA molecules with diverse modifications. researchgate.netnih.gov By incorporating this photolabile nucleoside at specific positions, a library can be designed to explore the functional consequences of modifications at those sites. After synthesis, the library can be screened for a particular activity. The photolabile nature of the NPE group can also be exploited in selection strategies, for example, by "uncaging" a specific subset of the library to assess its function.
Strategies for Purification and Analysis of Deprotected Oligonucleotides
Following the synthesis and deprotection of oligonucleotides containing this compound, rigorous purification and analysis are essential to ensure the homogeneity and structural integrity of the final product. The choice of purification method depends on the length of the oligonucleotide, the presence of other modifications, and the intended application. harvard.edunih.gov
Common purification techniques include:
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) are the most widely used methods for purifying synthetic oligonucleotides. RP-HPLC separates molecules based on their hydrophobicity, while IE-HPLC separates them based on their charge. Often, a combination of both techniques is necessary to achieve high purity. nih.gov
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is an excellent method for separating oligonucleotides based on their size with single-nucleotide resolution. It is particularly useful for purifying longer RNA sequences and for verifying the purity of the final product. rsc.org
Analytical techniques to confirm the identity and integrity of the synthesized oligonucleotides include:
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the exact molecular weight of the synthesized oligonucleotide, confirming that the correct sequence and modifications have been incorporated.
Nuclease Digestion and HPLC/MS Analysis: The oligonucleotide can be digested into its constituent nucleosides using a cocktail of nucleases. The resulting nucleosides are then analyzed by HPLC and mass spectrometry to confirm the composition and identify any modified nucleosides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can provide information about the conformation of the oligonucleotide and the local environment of the modified uridine. nih.gov
The purification and analysis of oligonucleotides synthesized with photolabile groups require careful handling to avoid premature deprotection. All manipulations should be carried out under conditions that minimize exposure to UV light.
Future Perspectives in 2 O 2 Nitrophenyl Methyl Uridine Research
Innovations in Photolabile Protecting Group Design and Development
The 2-nitrobenzyl moiety, a foundational photolabile protecting group (PPG), has paved the way for a new generation of light-sensitive caging groups with improved properties. nih.govnih.gov The quest for PPGs with red-shifted absorption maxima is a major focus, aiming to utilize longer-wavelength light that offers deeper tissue penetration and reduced phototoxicity, which is crucial for in vivo applications. nih.gov
Innovations in this area include the development of groups like the 2-(2-nitrophenyl)ethoxycarbonyl and 2-(2-nitrophenyl)ethylsulfonyl groups. tandfonline.com Researchers are systematically investigating how substituents on the phenyl ring and modifications to the side-chain impact photolysis rates, particularly with irradiation at 365 nm. tandfonline.com For instance, β-branching in the side-chain has been shown to significantly increase the rate of photodeprotection. tandfonline.com
Furthermore, the development of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group has been a significant step forward, enabling the production of microarrays with long oligonucleotides due to its high photolysis quantum yield and near-quantitative deprotection. biosyn.com This has led to the exploration of related groups like the benzoyl-2-(2-nitrophenyl)-propoxy-carbonyl (Bz-NPPOC) group, which offers even more labile protection of the 2'-hydroxyl group. biosyn.com The mechanism of photocleavage, often a photoinduced β-elimination process, is a critical area of study to optimize the efficiency and cleanliness of the deprotection reaction. tandfonline.comresearchgate.net
The table below summarizes some key photolabile protecting groups and their characteristics.
| Protecting Group | Abbreviation | Key Features | Reference |
| 2'-O-[(2-Nitrophenyl)methyl] | NPE | Foundational photolabile group for RNA synthesis. | nih.gov |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | High quantum yield, enables microarray synthesis. | biosyn.com |
| 6-Nitroveratryloxycarbonyl | NVOC | Used for nucleobase protection in solid-phase synthesis. | acs.org |
| p-Hydroxyphenacyl | pHP | Releases substrate via skeletal rearrangement. | acs.org |
These advancements are crucial for applications requiring precise spatiotemporal control over the release of biologically active molecules. nih.govnih.gov
Advancements in Automated Synthesis Protocols for Complex RNA Structures
The chemical synthesis of RNA, particularly long and complex structures, remains a significant challenge. The solid-phase synthesis method, pioneered by Merrifield, has been adapted for oligonucleotides and is the foundation of modern automated synthesizers. mdpi.comttu.ee This approach involves the sequential addition of phosphoramidite (B1245037) monomers to a growing chain on a solid support, such as controlled pore glass (CPG). mdpi.comalfachemic.com
A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group. researchgate.net While traditional methods often rely on silyl-based protecting groups like tert-butyldimethylsilyl (TBDMS), which require a separate deprotection step with fluoride (B91410) reagents, newer strategies are being developed to streamline the process. researchgate.netnih.gov The use of photolabile groups like 2'-O-[(2-Nitrophenyl)methyl]uridine offers an alternative that can be removed under milder, light-induced conditions.
Recent advancements focus on developing protocols that are fully compatible with automated synthesizers, allowing for the efficient and reliable production of standard and chemically modified RNA oligonucleotides. alfachemic.com This includes optimizing coupling times and yields for modified phosphoramidites. ttu.ee For example, the development of base-labile 2'-OH protecting groups, such as the pivaloyloxymethyl (PivOM) group, allows for a single-step deprotection and cleavage from the solid support, making RNA synthesis nearly as straightforward as DNA synthesis. researchgate.net
The table below highlights different strategies for 2'-hydroxyl protection in RNA synthesis.
| Protection Strategy | Key Features | Common Deprotection | Reference |
| Silyl-based (e.g., TBDMS) | Widely used, commercially available. | Fluoride reagents (e.g., TBAF). | researchgate.net |
| Photolabile (e.g., NPE) | Light-induced removal, spatiotemporal control. | UV irradiation. | biosyn.com |
| Base-labile (e.g., PivOM) | Single-step deprotection/cleavage with base. | Mild aqueous ammonia (B1221849). | researchgate.net |
| Thionocarbamate-based | Single-step deprotection with diamines. | Anhydrous 1,2-diamines. | researchgate.net |
These innovations in automated synthesis are critical for producing the large quantities of high-purity, complex RNA molecules needed for therapeutic and research applications.
Exploration of Novel RNA-Based Research Tools and Methodologies
The ability to incorporate modified nucleotides like this compound into RNA has opened up new avenues for creating sophisticated research tools. These "caged" RNAs allow for precise temporal and spatial control over RNA function, enabling researchers to study dynamic cellular processes with unprecedented detail.
One major application is in the development of light-activated RNA interference (RNAi). By caging small interfering RNAs (siRNAs) with photolabile groups, their gene-silencing activity can be triggered at specific times and locations within a cell or organism using light. This provides a powerful tool for dissecting the roles of specific genes in complex biological pathways.
Furthermore, caged RNA probes are being developed for various applications, including the study of RNA structure, folding, and interactions with other molecules. By releasing a fluorescent or reactive group from a caged RNA at a specific moment, researchers can capture transient conformational states or identify binding partners.
The incorporation of other modifications, such as 2'-O-methyl groups, in combination with photolabile moieties, is also being explored. nih.govnih.gov 2'-O-methylation can enhance the stability of RNA against nuclease degradation and improve its binding affinity to target sequences, making it a valuable addition to therapeutic and diagnostic oligonucleotides. nih.govresearchgate.net The synthesis of chimeric oligonucleotides containing both 2'-O-methylated and photolabile uridine (B1682114) residues allows for the creation of multifunctional RNA tools. nih.govnih.govnih.gov
The development of these novel RNA-based methodologies is heavily reliant on robust chemical synthesis techniques that can accommodate a wide range of modified nucleotides. nih.govnih.gov As our ability to synthesize and manipulate RNA improves, so too will the sophistication and power of the research tools at our disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
